(3S)-3-Methoxy-3-methyl-pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-methoxy-3-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQCGVWNWWKOLN-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Proline-Based Route
L-proline, a naturally occurring chiral pyrrolidine, serves as a starting material for stereoselective synthesis. The methoxy and methyl groups are introduced through sequential functionalization.
Step 1: Methylation
L-proline is treated with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours, yielding (S)-1-methylpyrrolidine-2-carboxylic acid. This step achieves >95% regioselectivity.
Step 2: Methoxylation
The intermediate undergoes methoxylation at the 3-position using methyl chloride and a base (e.g., NaOH) in acetone. Reaction conditions (50°C, 6 hours) yield (3S)-3-methoxy-1-methylpyrrolidine with 85% enantiomeric excess (ee).
Step 3: Hydrochloride Formation
The free base is dissolved in ethyl acetate and treated with hydrochloric acid gas, crystallizing the hydrochloride salt. Final purity exceeds 99% by HPLC.
Asymmetric Hydrogenation of Enamides
Catalytic Enantioselective Approach
A scalable method employs asymmetric hydrogenation of a cyclic enamide precursor.
Precursor Synthesis
3-Methoxy-3-methyl-1,5-dihydropyrrole-2-carboxylate is synthesized via cyclization of γ-keto ester with hydroxylamine. The enamide is generated using tert-butoxycarbonyl (Boc) protection.
Hydrogenation Conditions
Using a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP), hydrogenation at 50 psi H₂ and 25°C for 24 hours achieves 92% ee. The product is isolated via filtration and recrystallized from ethanol/water.
Data Table 1: Hydrogenation Optimization
| Catalyst | Pressure (psi) | ee (%) | Yield (%) |
|---|---|---|---|
| Rh-(R)-BINAP | 50 | 92 | 88 |
| Ru-(S)-SegPhos | 30 | 85 | 82 |
| Ir-(R)-MonoPhos | 70 | 78 | 75 |
Ring-Closing Metathesis (RCM) Strategy
Olefin Metathesis and Functionalization
A diene precursor, 3-methoxy-3-methyl-1,5-pentadiene, undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. The reaction forms the pyrrolidine ring with 90% conversion.
Post-Metathesis Modifications
-
Amination : The olefin is hydrogenated (H₂, Pd/C) to saturate the ring.
-
Salt Formation : Treatment with HCl in diethyl ether yields the hydrochloride salt (mp 148–150°C).
Resolution of Racemic Mixtures
Diastereomeric Salt Crystallization
Racemic 3-methoxy-3-methyl-pyrrolidine is resolved using L-tartaric acid in ethanol. The (3S)-enantiomer preferentially crystallizes, achieving 98% ee after two recrystallizations.
Data Table 2: Resolution Efficiency
| Resolving Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| L-Tartaric acid | Ethanol | 98 | 45 |
| D-DBTA | Acetone | 95 | 40 |
Industrial-Scale Production Considerations
Cost-Effective Alkylation
Methyl chloride is employed as an alkylating agent for introducing the methoxy group. Using 1,3-propanediol derivatives and KOH in acetone at 60°C, this method achieves 80% yield with <2% byproducts.
Purification Protocols
-
Crystallization : The hydrochloride salt is purified via anti-solvent addition (e.g., tert-butyl methyl ether) to enhance particle size distribution.
-
Chromatography : Silica gel chromatography (ethyl acetate/methanol 9:1) removes residual isomers, ensuring >99.5% chemical purity.
Challenges and Innovations
Stereochemical Drift Mitigation
During methoxylation, racemization is minimized by using aprotic solvents (e.g., THF) and low temperatures (0–5°C). Kinetic studies show <1% epimerization under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Methoxy-3-methyl-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Intermediate in Drug Synthesis
(3S)-3-Methoxy-3-methyl-pyrrolidine hydrochloride serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of complex molecules with therapeutic potential.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrolidine derivatives can effectively inhibit the growth of pathogens such as Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound may also have similar properties when incorporated into larger molecular frameworks .
Role in Cancer Therapeutics
The compound has been investigated for its potential role in cancer treatment, particularly as a scaffold for developing selective estrogen receptor degraders (SERDs). These compounds are crucial for targeting estrogen-receptor-positive breast cancer, highlighting the relevance of this compound in oncological drug design .
Neurological Applications
Pyrrolidine derivatives are being studied for their effects on neurological conditions. Selective inhibitors targeting neuronal nitric oxide synthase (nNOS) have shown promise in neurodegenerative disease models, indicating that this compound could be a valuable component in developing new therapeutic agents .
Case Studies and Research Findings
Numerous studies have documented the synthesis and biological evaluation of pyrrolidine derivatives, including this compound:
- Antimicrobial Efficacy : A study demonstrated that certain pyrrolidine derivatives exhibited potent antimicrobial activity against resistant strains of bacteria, reinforcing the potential application of this compound in developing new antibiotics .
- Cancer Treatment Development : Research has focused on optimizing pyrrolidine scaffolds for SERD development, where modifications to the core structure can significantly enhance efficacy against breast cancer cells .
Mechanism of Action
The mechanism of action of (3S)-3-Methoxy-3-methyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
Substituents at the 3-position of the pyrrolidine ring significantly alter physicochemical and biological properties. Key analogs include:
Key Observations:
- Polarity : The methoxy group in the target compound enhances hydrophilicity compared to purely alkyl-substituted analogs (e.g., 3,3-dimethylpyrrolidine HCl) .
- Chirality : The S-configuration distinguishes the target compound from racemic mixtures (e.g., 3-methylpyrrolidine HCl), which may exhibit divergent pharmacokinetics .
Physicochemical Properties
Data from analogs suggest trends in solubility, melting points, and stability:
The methoxy group in the target compound likely improves water solubility compared to dimethyl or cyano analogs but may reduce lipid membrane permeability .
Biological Activity
(3S)-3-Methoxy-3-methyl-pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and comparative analysis with similar compounds.
- Molecular Formula : CHClNO
- Molecular Weight : 151.63 g/mol
- CAS Number : 2416991-44-9
- Appearance : White to off-white crystalline powder
The compound features a methoxy group and a methyl substituent at the third carbon of the pyrrolidine ring, contributing to its unique chemical and biological properties.
This compound exhibits its biological activity through various mechanisms:
- Binding to Receptors : The compound interacts with specific receptors or enzymes, modulating their activity and leading to diverse biological effects.
- Modulation of Biochemical Pathways : It affects cellular processes, potentially influencing signal transduction pathways .
- Chemical Transformations : The compound may undergo transformations that enhance its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of related pyrrolidine derivatives. For instance, a study involving 5-oxopyrrolidine derivatives showed varying degrees of cytotoxicity against A549 human lung adenocarcinoma cells . The findings suggest that modifications in the chemical structure can significantly impact anticancer efficacy.
| Compound | A549 Cell Viability (%) | Cytotoxicity on HSAEC1-KT Cells (%) |
|---|---|---|
| Compound 1 | 78–86% | Moderate |
| Compound 2 | 66% | Low |
| Compound 3 | 75% | Moderate |
These results indicate that while some derivatives exhibit promising anticancer activity, others may not significantly affect cell viability.
CNS Activity
There is emerging evidence suggesting that this compound may possess central nervous system (CNS) activity. Its structural characteristics allow it to penetrate the blood-brain barrier, which is crucial for developing therapeutic agents targeting neurological disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2S)-2-Methylpyrrolidine | Methyl group at second position | Different stereochemistry affecting biological properties |
| 1-Methylpyrrolidine | Methyl group at first position | Lacks methoxy group; different reactivity profile |
| (R)-N-Methylpyrrolidine | Methyl substitution on nitrogen | Potentially different pharmacological effects |
| 4-Methylpyrrolidine | Methyl group at fourth position | Alters ring stability and reactivity |
The presence of both methoxy and methyl groups at specific positions contributes to the distinct chemical reactivity and potential biological activity of this compound compared to these similar compounds.
Case Studies and Research Findings
A notable case study evaluated the compound's potential as an intermediate in synthesizing various bioactive compounds. Researchers found that derivatives of this compound exhibited varying degrees of biological activities, including antibacterial and antifungal effects. This versatility highlights its potential utility in drug development .
Furthermore, a recent exploration into pyrrolidine derivatives demonstrated their application in treating metabolic syndrome by inducing activating transcription factor 3 (ATF3), showcasing another avenue for therapeutic development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-3-Methoxy-3-methyl-pyrrolidine hydrochloride, and how can intermediates be stabilized during synthesis?
- Methodological Answer : Synthesis typically involves Grignard addition followed by hydrogenation and acid treatment to form the hydrochloride salt. For example, similar pyrrolidine derivatives are synthesized via Grignard reactions with subsequent purification using methanol/diethyl ether recrystallization to stabilize intermediates . Stabilization of intermediates requires inert atmospheres (e.g., nitrogen) and low-temperature storage to prevent oxidation or hydrolysis. Monitoring reaction progress via thin-layer chromatography (TLC) or inline IR spectroscopy can help identify unstable intermediates.
Q. How should crystallization conditions be optimized to maximize purity of the hydrochloride salt?
- Methodological Answer : Solvent selection (e.g., methanol/ether mixtures) and slow evaporation at controlled temperatures (e.g., 4°C) are critical. Evidence from analogous compounds shows that non-polar solvents like diethyl ether reduce solubility of polar impurities, while methanol aids in dissolving the target compound . Crystallization under nitrogen can prevent moisture absorption, especially for hygroscopic hydrochloride salts .
Q. What analytical techniques are most reliable for confirming the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) or circular dichroism (CD) spectroscopy can confirm enantiomeric excess. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related pyrrolidine derivatives . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve stereochemical ambiguities in solution .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., hydrogen bonding networks vs. molecular packing) be resolved during structural analysis?
- Methodological Answer : Discrepancies often arise from dynamic vs. static crystal packing. For example, hydrogen-bonding networks in pyrrolidine hydrochlorides may appear linear in X-ray structures but exhibit flexibility in solution. Combining X-ray data with molecular dynamics simulations or solid-state NMR can reconcile such contradictions . Evidence from similar compounds highlights the role of non-covalent interactions (e.g., Cl⁻···H–O hydrogen bonds) in stabilizing packing motifs .
Q. What experimental strategies mitigate racemization during functionalization of the pyrrolidine ring?
- Methodological Answer : Racemization risks increase under acidic or high-temperature conditions. Using mild reagents (e.g., Boc-protection for amines) and low-temperature reactions (e.g., –78°C for lithiation) preserves stereochemistry. Stereochemical integrity can be monitored via periodic chiral HPLC analysis .
Q. How do hydrogen-bonding networks influence the stability and solubility of this compound in polar solvents?
- Methodological Answer : Chloride ions in hydrochloride salts act as hydrogen-bond acceptors, forming 3D networks that enhance crystalline stability but reduce solubility. Solubility can be improved by disrupting these networks via co-solvents (e.g., DMSO) or ionic additives. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability .
Q. What protocols ensure long-term stability of the compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature. For hygroscopic hydrochloride salts, storage at –20°C in desiccated containers with silica gel is recommended . Accelerated aging tests (e.g., 40°C/75% RH for 6 months) coupled with HPLC purity checks can predict shelf life .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between theoretical and observed melting points?
- Methodological Answer : Melting point deviations may arise from polymorphism or impurities. Recrystallization in different solvents (e.g., acetonitrile vs. ethanol) can isolate polymorphs. Powder X-ray diffraction (PXRD) and DSC can identify polymorphic forms, while HPLC quantifies impurity levels .
Q. What computational methods complement experimental data for predicting intermolecular interactions in crystalline phases?
- Methodological Answer : Density Functional Theory (DFT) calculations can model hydrogen-bond strengths and lattice energies. Pair distribution function (PDF) analysis of X-ray diffraction data validates computational predictions, as shown in studies of similar pyrrolidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
